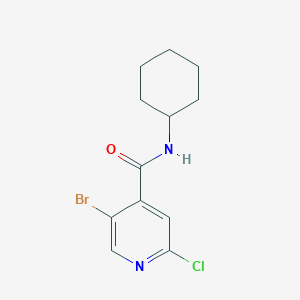

5-Bromo-2-chloro-N-cyclohexylisonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

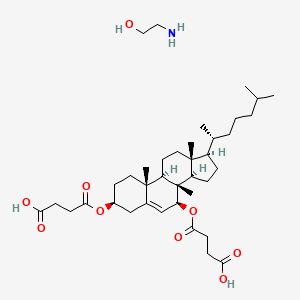

Vue d'ensemble

Description

5-Bromo-2-chloro-N-cyclohexylisonicotinamide is a chemical compound with the molecular formula C12H14BrClN2O . It is available for purchase from various chemical suppliers .

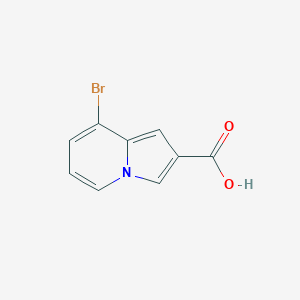

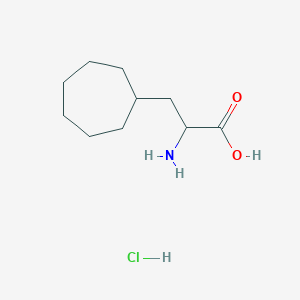

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide consists of a benzamide core with bromine and chlorine substituents, and a cyclohexyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The average mass of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is 316.621 Da and its monoisotopic mass is 315.002533 Da .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

An Improved Synthesis of Per(6-Deoxyhalo) Cyclodextrins Per(6-deoxy-6-halo) cyclodextrins, including bromo and chloro derivatives, have been synthesized with high selectivity and yield using N-halosuccinimides and triphenylphosphine in N,N-dimethylformamide, demonstrating the chemical utility of halogenated compounds in supramolecular chemistry (Chmurski & Defaye, 2000).

Synthesis and Characteristics of 5-Bromo-nicotinonitrile The synthesis process of 5-Bromo-nicotinonitrile involves chlorination, ammonium aqueous reaction, and oxidation, starting from 5-Bromo-nicotinic acid, highlighting the reactivity and conversion potential of bromo and chloro-substituted compounds in organic synthesis (Chen Qi-fan, 2010).

Antiviral Activity of Halogenated Pyrimidines Halogenated (bromo, chloro) pyrimidines have shown potential in inhibiting retrovirus replication in cell culture, providing a basis for the exploration of halogenated compounds in antiviral drug development (Hocková et al., 2003).

Halogenation and Cyclization Reactions

Regioselective Synthesis of Pyrimidine Annelated Heterocycles The reaction of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine or other halogenating agents in chloroform yields bromo and chloro-annelated pyrimidine heterocycles, underscoring the importance of halogen elements in regioselective cyclization reactions (Majumdar et al., 2001).

Conformational Studies of Halogenated Cyclohexanols Research on trans-2-bromo- and trans-2-chloro-cyclohexanol has provided insights into the conformational equilibrium of halogenated cyclohexanols, contributing to the understanding of the structural dynamics of halogen-containing compounds (Buys et al., 2010).

Safety and Hazards

Safety data sheets suggest that in case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is SGLT2 (Sodium-Glucose Co-transporter 2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

As an sglt2 inhibitor, it likely works by blocking the reabsorption of glucose in the kidneys, thereby promoting glucose excretion and reducing blood glucose levels .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it prevents glucose from being reabsorbed into the bloodstream from the kidneys. This leads to increased glucose excretion and decreased blood glucose levels .

Pharmacokinetics

Like other sglt2 inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is a reduction in blood glucose levels. This is achieved by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion . It may also have secondary effects such as weight loss and blood pressure reduction .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-cyclohexylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClN2O/c13-10-7-15-11(14)6-9(10)12(17)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMLXPYQYRFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=NC=C2Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-N-cyclohexylisonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)